molecular formula C12H18ClNO3 B13998604 Benzoic acid, 2-(dimethylamino)ethyl ester, hydrochloride CAS No. 5446-69-5

Benzoic acid, 2-(dimethylamino)ethyl ester, hydrochloride

Cat. No.: B13998604
CAS No.: 5446-69-5
M. Wt: 259.73 g/mol
InChI Key: JQRMPIRAOIXOIK-UHFFFAOYSA-N
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Description

2-Dimethylaminoethyl 4-methoxybenzoate is an organic compound with the molecular formula C12H17NO3. It is a derivative of 4-methoxybenzoic acid, where the carboxyl group is esterified with 2-dimethylaminoethanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-dimethylaminoethyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 2-dimethylaminoethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of 2-dimethylaminoethyl 4-methoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Dimethylaminoethyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzoic acid, while reduction can produce 4-methoxybenzyl alcohol .

Scientific Research Applications

2-Dimethylaminoethyl 4-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: The compound is used in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-dimethylaminoethyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Dimethylaminoethyl 4-methoxybenzoate is unique due to its specific ester linkage and the presence of both dimethylamino and methoxy groups. These functional groups contribute to its distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

5446-69-5

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

2-(dimethylamino)ethyl 4-methoxybenzoate;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-13(2)8-9-16-12(14)10-4-6-11(15-3)7-5-10;/h4-7H,8-9H2,1-3H3;1H

InChI Key

JQRMPIRAOIXOIK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1=CC=C(C=C1)OC.Cl

Origin of Product

United States

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